Computed logP and Lipophilicity Shift: Pyrazine Ether vs. Pyridine Ether Analog
The pyrazine-containing target compound exhibits a computed XLogP3-AA of 2.4, whereas its closest commercially tracked analog—the 2-pyridinyloxy derivative (CAS 1376181-30-4)—shows a logP of 3.5, a difference of +1.1 log units [1]. This quantifiable increase in lipophilicity for the pyridine analog implies that the pyrazine compound is markedly more hydrophilic and may display different membrane partitioning and solubility behavior in cell-based assays, an important consideration when selecting tool compounds for phenotypic screens where consistent intracellular exposure is required.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine (CAS 1376181-30-4): XLogP3-AA = 3.5 |
| Quantified Difference | Δ logP = +1.1 (pyridine analog more lipophilic by a factor of ~12.6 in partition coefficient) |
| Conditions | Computed descriptor using XLogP3 3.0 algorithm, PubChem 2019 release. |
Why This Matters
A logP difference greater than one unit indicates that the two compounds will likely diverge substantially in aqueous solubility and passive membrane permeability, directly impacting their suitability for different assay formats (e.g., biochemical vs. cellular) during procurement.
- [1] PubChem Computed Properties: CID 71799209 (pyrazine compound, XLogP3-AA 2.4) vs CID 71798608 (pyridine analog, XLogP3-AA 3.5). View Source
